Samarium phosphate

Overview

Description

Samarium phosphate (SmPO₄) is an inorganic compound belonging to the class of homogeneous lanthanide compounds. It is one of the phosphates of samarium. The compound forms crystals of the monoclinic crystal system, with space group P2₁/n. Its lattice parameters are as follows: a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, and β = 103.92°. This compound is obtained by reacting sodium metaphosphate with any soluble samarium(III) salt or by reacting phosphoric acid and samarium(III) chloride .

Synthesis Analysis

This compound can be synthesized via coprecipitation followed by hydrothermal treatment. The resulting material exhibits a hydrotalcite-like structure .

Molecular Structure Analysis

This compound forms crystals with a structure similar to sodium chloride (NaCl). The compound exists in the temperature range of 1315–2020 °C .

Chemical Reactions Analysis

This compound reacts with sodium fluoride at 750 °C to form Na₂SmF₂PO₄. Additionally, it exhibits significant antibiofilm activity and good biocompatibility without inducing cytotoxic effects .

Physical And Chemical Properties Analysis

Scientific Research Applications

Vibrational Properties and Structural Features

Samarium phosphate glasses, with compositions varying from 5 mol% to 25 mol% Sm2O3, have been studied for their vibrational properties and structural components. These glasses exhibit similar structural features to other vitreous phosphates and show a decrease in both the bulk modulus and C11 with an increase in samarium content. This behavior under hydrostatic pressure is unusual compared to other phosphate glasses, suggesting unique vibrational anharmonicity and acoustic mode softening, potentially arising from the valence instability of samarium ions (Mierzejewski et al., 1988).

Recovery and Recycling Techniques

Significant research has focused on recovering and recycling samarium, a valuable rare earth element, from mixed transition metal solutions. Novel techniques using phosphoric acid have been developed for the selective removal and recovery of samarium. These processes involve precipitating this compound from mixed metal solutions, offering a practical approach for recycling samarium in a sustainable manner (Onoda & Kurioka, 2016).

Energy Transfer and Luminescence

The study of energy transfer between samarium and europium in phosphate glasses provides insights into the mechanisms underlying this process. The energy transfer, likely occurring through a dipole-quadrupole mechanism assisted by phonons, has implications for the development of materials with specific optical properties (Reisfeld & Boehm, 1972).

Intracellular Behavior

Research on the intracellular behavior of samarium in lactating mammary gland cells reveals that electron dense deposits, likely composed of insoluble samarium phosphates, accumulate in the lysosomes of these cells. This finding contributes to our understanding of how rare earth elements like samarium interact at the cellular level (Ayadi Ahlem et al., 2012).

Catalytic Applications

Samarium phosphates have been characterized as selective catalysts for the O-alkylation of phenols. Studies show that this compound exhibits intrinsic acidic activity and can be modified to enhance its catalytic properties, offering potential applications in chemical synthesis and industrial processes (Govic et al., 1996).

Phosphate Removal from Water

Ordered mesoporous silica loaded with samarium oxide has been synthesized and characterized for its ability to remove phosphate ions from water. This innovative material, with its high surface area and uniform pore size, demonstrates an enhanced capacity for phosphate removal, making it a promising candidate for water quality control and environmental protection (Han et al., 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Samarium phosphate, also known as samarium(3+);phosphate, is an inorganic compound It has been used in trials studying the treatment and prevention of pain, cancer, metastasis, prostate cancer, and metastatic osteosarcoma .

Mode of Action

For instance, samarium(III) phosphate reacts with sodium fluoride at 750 °C to form Na2SmF2PO4 . This suggests that this compound can interact with its targets and induce changes in their state.

Biochemical Pathways

Phosphorus, a component of this compound, plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in atp synthesis, nadph production, and its presence in several key enzymes .

Pharmacokinetics

It is known that samarium compounds are generally insoluble in fluids at neutral ph, and their solubility increases with decreasing ph . This could impact the bioavailability of this compound in the body.

Result of Action

Samarium doped hydroxyapatite coatings have demonstrated good biocompatibility with cells, suggesting that this compound could potentially have beneficial effects at the cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility of samarium compounds, including this compound, can be influenced by the pH of the environment . Additionally, the reaction of samarium(III) phosphate with sodium fluoride occurs at a high temperature of 750 °C , indicating that temperature can also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Samarium phosphate interacts with various biomolecules in biochemical reactions. For instance, it has been reported that this compound can interact with flap endonucleases, enzymes involved in DNA replication and repair . The active site of these enzymes contains two samarium ions, which directly interact with the terminal phosphate of the product complex .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, samarium-doped hydroxyapatite nanoparticles, which include this compound, have demonstrated biocompatibility with a bone-derived cell line MC3T3-E1 . These nanoparticles have a positive, albeit limited, effect on the actin dynamics, osteogenesis, and cell migration .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its interactions with biomolecules and its effects on gene expression. For instance, in the case of flap endonucleases, this compound is involved in the cleavage at a single phosphate diester . The detailed molecular mechanism of this compound’s action remains to be fully elucidated.

Temporal Effects in Laboratory Settings

It is known that this compound forms crystals of the monoclinic crystal system , suggesting that it has a stable structure

Metabolic Pathways

Given its interactions with enzymes such as flap endonucleases , it is likely that this compound plays a role in DNA replication and repair pathways.

Properties

IUPAC Name |

samarium(3+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.Sm/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRVEOKYZKROCC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

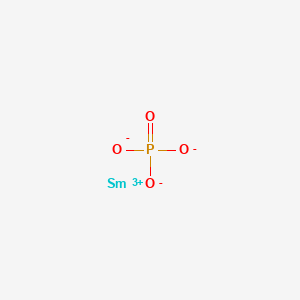

[O-]P(=O)([O-])[O-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmPO4, O4PSm | |

| Record name | Samarium(III) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_phosphate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928706 | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-57-1 | |

| Record name | Samarium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(3+) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1590284.png)